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Compound of Interest

Compound Name: Trovafloxacin (Standard)

Cat. No.: B15558187 Get Quote

An In-depth Technical Guide to the Chemical Structure and Properties of Trovafloxacin

Introduction
Trovafloxacin is a synthetic, broad-spectrum antibacterial agent belonging to the

fluoronaphthyridone class, which is related to the fluoroquinolones.[1] It was developed for its

potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic

microorganisms.[2][3] The bactericidal action of trovafloxacin stems from its ability to inhibit

essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are involved in DNA

replication, transcription, and repair.[1][4][5] Despite its potent antimicrobial activity,

trovafloxacin was withdrawn from the market due to concerns about hepatotoxicity.[6][7] This

guide provides a detailed overview of its chemical structure, physicochemical properties,

mechanism of action, and relevant experimental protocols.

Chemical Structure and Identification
Trovafloxacin is chemically known as (1α, 5α, 6α)-7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl)-1-

(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[1][6] A key

structural feature is the novel (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system at the C-7

position.[3][7] The molecule also possesses a 1,8-naphthyridine nucleus, which distinguishes it

from many other quinolone derivatives.[1] Trovafloxacin was often used as its mesylate salt,

trovafloxacin mesylate.[1][8]
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Identifier Value Reference

IUPAC Name

7-(6-Amino-3-

azabicyclo[3.1.0]hex-3-yl)-1-

(2,4-difluorophenyl)-6-fluoro-4-

oxo-[1][4] naphthyridine-3-

carboxylic acid

[6]

CAS Number 147059-72-1 [5][6][9][10]

CAS Number (Mesylate Salt) 147059-75-4 [8][11]

Molecular Formula C20H15F3N4O3 [4][6][12]

Molecular Formula (Mesylate

Salt)
C20H15F3N4O3·CH4O3S [11]

Molecular Weight 416.36 g/mol [4][6][12]

Molecular Weight (Mesylate

Salt)
512.46 g/mol [1][8][11]

Physicochemical Properties
Trovafloxacin is a zwitterionic molecule. Its physicochemical properties, including acidity,

basicity, and lipophilicity, are crucial for its absorption, distribution, metabolism, and excretion

(ADME) profile. The mesylate salt is a white to off-white powder.[1]
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Property Value Reference

pKa (Carboxylic Acid) 5.41 - 5.87 [4][13]

pKa (Amino Group) 8.09 - 9.44 [4][13]

logP 0.14 - 0.86 [14]

Water Solubility (Mesylate

Salt)
25.62 mg/mL (50 mM)

DMSO Solubility (Mesylate

Salt)
51.25 mg/mL (100 mM)

Melting Point (Mesylate Salt) 253–256 °C (decomposes) [7]

Polar Surface Area 99.76 Å² [4]

Rotatable Bond Count 3 [4]

Mechanism of Action
The antibacterial effect of trovafloxacin is bactericidal and results from the inhibition of two key

bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for

bacterial DNA replication, transcription, repair, and recombination.[1][5]

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the

bacterial DNA, a process crucial for initiating DNA replication and transcription.

Topoisomerase IV: This enzyme plays a vital role in the partitioning of chromosomal DNA

into daughter cells during bacterial cell division.[1][5]

Trovafloxacin stabilizes the complex formed between these enzymes and the bacterial DNA,

which ultimately inhibits DNA synthesis. In Gram-positive bacteria like Streptococcus

pneumoniae and Staphylococcus aureus, topoisomerase IV is often the primary target.[15][16]

In contrast, DNA gyrase is typically the primary target in many Gram-negative bacteria.[15]
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Trovafloxacin's inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols
Synthesis of Trovafloxacin
The synthesis of trovafloxacin is a multi-step process. A key component is the synthesis of the

(1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane moiety. A patented method involves the

following key steps:[6][7]

Cycloaddition: The process begins with a 1,3-dipolar cycloaddition of ethyl diazoacetate to N-

Cbz-3-pyrroline, forming a pyrrazolidine intermediate.[6]

Pyrolysis: The intermediate undergoes pyrolysis, leading to the loss of nitrogen and the

formation of the desired cyclopropylpyrrolidine ring structure.[6]

Functional Group Manipulation: The ester group is saponified to a carboxylic acid. A Curtius

rearrangement, using diphenylphosphoryl azide (DPPA), converts the acid to an isocyanate,

which is then protected as a tert-butoxycarbonyl (Boc) derivative.[6]

Deprotection: The carbobenzyloxy (Cbz) protecting group is removed via catalytic

hydrogenation to yield the secondary amine.[6]

Coupling: The resulting amine is coupled with a 7-chloro or 7-fluoronaphthyridone core, such

as ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-
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carboxylate, via nucleophilic aromatic substitution.[6][7]

Final Deprotection/Hydrolysis: The Boc protecting group and the ethyl ester are removed,

typically with acid treatment (e.g., methanesulfonic acid), to yield the final trovafloxacin

product, often as a mesylate salt.[7]

Analysis by High-Performance Liquid Chromatography
(HPLC)
A validated reversed-phase HPLC method has been developed for the quantification of

trovafloxacin in biological matrices like serum and urine.[17]

1. Sample Preparation (Solid-Phase Extraction):

Objective: To extract trovafloxacin from the biological matrix and remove interfering

substances.

Protocol:

Condition a C18 solid-phase extraction (SPE) cartridge.

Load the serum or urine sample onto the cartridge.

Wash the cartridge to remove unbound components.

Elute trovafloxacin and the internal standard using an appropriate solvent.

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[17]

2. Chromatographic Separation:

Objective: To separate trovafloxacin from other components in the prepared sample.

Instrumentation & Conditions:

Column: C18 stationary phase.[17]
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Mobile Phase: A mixture of 0.04 M H3PO4, acetonitrile, tetrabutylammonium hydroxide,

and 0.005 M dibutyl amine phosphate reagent (e.g., in a ratio of 83:16.85:0.05:0.1, v/v),

with the pH adjusted to 3.[17]

Detection: UV absorbance at 275 nm.[17]

Internal Standard: A methyl derivative of trovafloxacin is typically used for accurate

quantification.[17]

3. Quantification:

Objective: To determine the concentration of trovafloxacin in the sample.

Protocol:

Generate a calibration curve using standards of known trovafloxacin concentrations.

The peak area ratio of trovafloxacin to the internal standard is plotted against

concentration.

The concentration in unknown samples is determined by interpolation from this linear

calibration curve. The method has shown linearity in the range of 0.1 to 20.0 µg/mL.[17]
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Workflow for the HPLC analysis of trovafloxacin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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